Technical Whitepaper: Structural Elucidation of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Technical Whitepaper: Structural Elucidation of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
This guide details the structural elucidation, synthesis validation, and spectroscopic characterization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS: 459417-40-4). It is designed for medicinal chemists requiring rigorous verification of this homopiperazine scaffold, a critical intermediate in the synthesis of peptidomimetics and fragment-based drug discovery.
Executive Summary & Scaffold Significance
The 1,4-diazepane-6-one scaffold represents a privileged structure in medicinal chemistry, offering a constrained 7-membered ring that mimics peptide turns. The N,N'-di-Boc protected derivative serves as a versatile "hub" molecule. Its C2 symmetry (in time-averaged conformation) and the orthogonally reactive ketone at position C6 allow for reductive aminations, Grignard additions, or Wittig olefinations without affecting the nitrogen protecting groups.
Core Challenge: The primary analytical hurdle is the conformational flexibility of the diazepane ring combined with the restricted rotation of the tert-butyl carbamate (Boc) groups. This frequently results in complex, broadened NMR spectra at room temperature, often mistaken for impurities. This guide provides the definitive protocol for resolving these spectral ambiguities.
Synthetic Context & Purity Profile
To understand the impurity profile, one must recognize the genesis of the molecule. The most robust route typically involves the oxidation of the corresponding alcohol.
Synthesis Workflow (DOT Visualization)
The following flow illustrates the critical path to the target molecule and potential side-products.
Figure 1: Synthetic pathway highlighting the precursor alcohol. Monitoring the disappearance of the C6-methine proton (alcohol) is critical during elucidation.
Structural Elucidation Protocols
The validation of the structure relies on confirming the regiochemistry (6-oxo vs. 5-oxo) and the integrity of the Boc groups.
Mass Spectrometry (HRMS)
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Method: ESI+ (Electrospray Ionization).
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Expected Ion:
or . -
Data:
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Formula:
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Exact Mass: 314.18
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Observed
. -
Note: Fragmentation often shows loss of isobutene (-56 Da) characteristic of Boc groups.
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Infrared Spectroscopy (FT-IR)
Distinguishing the ketone from the carbamate carbonyls is essential.
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1690–1705 cm⁻¹: Strong band corresponding to the urethane (Boc) carbonyls .
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1715–1725 cm⁻¹: Distinct band for the C6 ketone . The 7-membered ring strain slightly shifts this compared to acyclic ketones, but it remains distinct from the amide/urethane region.
Nuclear Magnetic Resonance (NMR) Strategy
The Rotamer Problem: At 25°C, the N-Boc bonds rotate slowly on the NMR timescale. This breaks the effective C2 symmetry, causing the methylene protons at C2/C3 and C5/C7 to appear as broad multiplets or split signals.
The Solution: Variable Temperature (VT) NMR.
Acquire the spectrum at 323 K (50°C) or 343 K (70°C) in DMSO-
1H NMR Data (Predicted at Coalescence Temperature, ~343 K)
| Position | Type | Count | Shift (ppm) | Multiplicity | Assignment Logic |
| Boc | Methyl | 18H | 1.40 – 1.45 | Singlet | Equivalent tert-butyl groups. |
| C2, C3 | CH₂ | 4H | 3.45 – 3.60 | Multiplet | Ethylene bridge protons. Chemically equivalent due to symmetry. |
| C5, C7 | CH₂ | 4H | 4.05 – 4.20 | Singlet (or broad s) | Isolated methylenes flanking the ketone. Deshielded by adjacent N and C=O. |
13C NMR Data (Decoupled)
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28.5 ppm: Boc methyl carbons.
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48.0 – 50.0 ppm: C2 and C3 carbons (ethylene bridge).
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56.0 – 58.0 ppm: C5 and C7 carbons (alpha to ketone).
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80.0 ppm: Quaternary carbon of tert-butyl.
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154.0 – 155.0 ppm: Carbamate (Boc) carbonyls.
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205.0 – 208.0 ppm: C6 Ketone . (Key diagnostic peak).
Advanced Verification: Proving Regiochemistry
To rigorously prove the ketone is at position 6 (symmetric) and not position 5 (asymmetric), use 2D NMR.
HMBC (Heteronuclear Multiple Bond Correlation)
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Experiment: 1H-13C HMBC.
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Logic:
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If 6-oxo (Symmetric): The protons at C5 and C7 (singlet at ~4.1 ppm) will show a strong 2-bond correlation (
) to the ketone carbonyl (~206 ppm). The protons at C2/C3 will not show a correlation to the ketone. -
If 5-oxo (Asymmetric): You would see distinct signals for C2, C3, C6, and C7. The correlations would be uneven.
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Regiochemistry Logic Diagram
Figure 2: Logic flow for distinguishing the 6-oxo isomer from regioisomers using Carbon-13 signal counting.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid "false negative" purity results due to aggregation or rotamers:
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Solvent: Use DMSO-
(99.9% D) rather than CDCl₃. DMSO helps break up potential aggregates and has a higher boiling point for VT-NMR. -
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent.
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Temperature: Set probe temperature to 343 K (70°C). Allow 5 minutes for equilibration before shimming.
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Acquisition:
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Run standard proton (16 scans).
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Run 13C (512 scans) to visualize the quaternary ketone peak, which has long relaxation times.
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References
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Lead Sciences. (n.d.). Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate Product Sheet. Retrieved from [Link]
- European Patent Office. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21962087, tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (Related Scaffold Comparison). Retrieved from [Link]
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Coleman, P. J., et al. (2010).[1] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[1] Retrieved from [Link]
